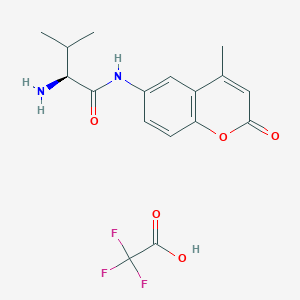

L-Valine 7-amido-4-methylcoumarin trifluoroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

L-Valine 7-amido-4-methylcoumarin trifluoroacetate: is a synthetic compound with the molecular formula C15H19N2O3 · C2HF3O2 and a molecular weight of 389.35 g/mol . This compound is primarily used in biochemical research, particularly as a substrate in enzymatic assays .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Valine 7-amido-4-methylcoumarin trifluoroacetate involves the coupling of L-Valine with 7-amido-4-methylcoumarin, followed by the addition of trifluoroacetic acid. The reaction typically requires a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale and efficiency. This includes optimizing reaction conditions, purification processes, and ensuring compliance with industrial safety standards .

Chemical Reactions Analysis

Types of Reactions: L-Valine 7-amido-4-methylcoumarin trifluoroacetate can undergo various chemical reactions, including:

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield L-Valine and 7-amido-4-methylcoumarin.

Oxidation: The coumarin moiety can be oxidized to form different derivatives, depending on the oxidizing agent used.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Major Products Formed:

Hydrolysis: L-Valine and 7-amido-4-methylcoumarin.

Oxidation: Various oxidized derivatives of the coumarin moiety.

Scientific Research Applications

L-Valine 7-amido-4-methylcoumarin trifluoroacetate is widely used in scientific research, particularly in the following fields:

Chemistry:

Enzymatic Assays: It serves as a fluorogenic substrate for aminopeptidase assays, where the release of 7-amido-4-methylcoumarin produces a fluorescent signal.

Biology:

Protein Studies: Used to study the activity of proteases and peptidases, providing insights into protein degradation and processing.

Medicine:

Diagnostic Tools: Employed in diagnostic assays to detect enzyme activity in various biological samples.

Industry:

Biochemical Research: Utilized in the development of new biochemical assays and analytical techniques.

Mechanism of Action

The mechanism of action of L-Valine 7-amido-4-methylcoumarin trifluoroacetate involves its role as a substrate for specific enzymes, particularly aminopeptidases. Upon enzymatic cleavage, the compound releases 7-amido-4-methylcoumarin, which fluoresces under UV light. This fluorescence can be measured to quantify enzyme activity .

Comparison with Similar Compounds

L-Alanine 7-amido-4-methylcoumarin trifluoroacetate: Another fluorogenic substrate used in aminopeptidase assays.

L-Methionine 7-amido-4-methylcoumarin trifluoroacetate: Used to study the kinetics of methionine aminopeptidase.

Uniqueness: L-Valine 7-amido-4-methylcoumarin trifluoroacetate is unique due to its specific interaction with valine-specific aminopeptidases, making it a valuable tool for studying these enzymes in detail .

Properties

Molecular Formula |

C17H19F3N2O5 |

|---|---|

Molecular Weight |

388.34 g/mol |

IUPAC Name |

(2S)-2-amino-3-methyl-N-(4-methyl-2-oxochromen-6-yl)butanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C15H18N2O3.C2HF3O2/c1-8(2)14(16)15(19)17-10-4-5-12-11(7-10)9(3)6-13(18)20-12;3-2(4,5)1(6)7/h4-8,14H,16H2,1-3H3,(H,17,19);(H,6,7)/t14-;/m0./s1 |

InChI Key |

MCHFEDCKESEFSO-UQKRIMTDSA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12043061.png)

![4-(4-benzhydryl-1-piperazinyl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12043065.png)

![rac-trans-Paroxetine-D6 Maleate; (3RS,4SR)-3-[(1,3-Benzodioxol-5-yloxy)(dideuterio)methyl]-2,2,6,6,-tetradeuterio-4-(4-fluorophenyl)piperidine Maleate](/img/structure/B12043092.png)

![1-[(2,4-Dichlorobenzyl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12043127.png)

![(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12043145.png)

![tert-Butyl 4-[(4-fluorophenyl)sulfonyl]tetrahydro-2H-pyran-4-carboxylate, AldrichCPR](/img/structure/B12043156.png)